3-(7-Methoxynaphthalen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Methoxynaphthalen-2-yl)propanoic acid is an organic compound with the molecular formula C14H14O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group at the 7th position and a propanoic acid group at the 3rd position of the naphthalene ring. This compound is structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen, which is widely used for its anti-inflammatory, analgesic, and antipyretic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Methoxynaphthalen-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxynaphthalene.
Friedel-Crafts Acylation: The naphthalene derivative undergoes Friedel-Crafts acylation with propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the propanoic acid group at the 3rd position.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Utilizing large-scale reactors for the Friedel-Crafts acylation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing industrial purification techniques such as distillation and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(7-Methoxynaphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(7-hydroxynaphthalen-2-yl)propanoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 3-(7-methoxynaphthalen-2-yl)propanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: 3-(7-hydroxynaphthalen-2-yl)propanoic acid.
Reduction: 3-(7-methoxynaphthalen-2-yl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(7-Methoxynaphthalen-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Studied as a potential lead compound for the development of new NSAIDs with improved efficacy and reduced side effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(7-Methoxynaphthalen-2-yl)propanoic acid is similar to that of other NSAIDs. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Comparison with Similar Compounds
Similar Compounds
Naproxen: (S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid.
Ketoprofen: (RS)-2-(3-Benzoylphenyl)propanoic acid.
Ibuprofen: (RS)-2-(4-Isobutylphenyl)propanoic acid.
Uniqueness
3-(7-Methoxynaphthalen-2-yl)propanoic acid is unique due to its specific substitution pattern on the naphthalene ring, which may confer distinct pharmacological properties compared to other NSAIDs. Its methoxy group at the 7th position and propanoic acid group at the 3rd position provide a unique structural framework that can be further modified to enhance its biological activity and reduce potential side effects .
Properties
CAS No. |
5665-25-8 |
---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-(7-methoxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C14H14O3/c1-17-13-6-5-11-4-2-10(3-7-14(15)16)8-12(11)9-13/h2,4-6,8-9H,3,7H2,1H3,(H,15,16) |
InChI Key |
AZLPGMNLGTWUGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)CCC(=O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.